(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol
Description
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol is a chiral fluorinated pyridine derivative characterized by a propan-1-ol chain at the 4-position of a 2-fluoropyridine ring. The (2R) stereochemistry introduces enantioselectivity, which is critical in pharmaceutical and agrochemical applications where stereospecific interactions with biological targets are paramount.
Properties
IUPAC Name |
(2R)-2-(2-fluoropyridin-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYIMNYMOHYAU-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=NC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC(=NC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoropyridine.
Grignard Reaction: The 2-fluoropyridine undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the propanol moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: The major product is (2R)-2-(2-Fluoropyridin-4-yl)propan-1-one.
Reduction: The major product is (2R)-2-(2-Fluoropyridin-4-yl)propane.
Substitution: The major products depend on the nucleophile used, such as (2R)-2-(2-Aminopyridin-4-yl)propan-1-ol when using an amine.
Scientific Research Applications
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chiral propanol moiety may also play a role in the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Note: The third compound’s full name is truncated for brevity (see for full structure).
Key Findings and Analysis
Positional and Functional Group Variations: The 2-fluoro substituent in the target compound vs. the 5-fluoro/2-amino groups in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol significantly alters electronic properties. The propan-1-ol chain position (C4 in the target vs. C3 in the first comparator) affects spatial orientation in binding pockets, with C4 placement likely favoring interactions with planar aromatic systems in enzymes.
Stereochemical and Structural Complexity: The (2R) configuration in the target compound contrasts with the (1R) configuration in the hexafluoropropanol derivative. Such stereochemical differences may lead to divergent biological activities, as seen in enantioselective drug metabolism.
Therapeutic Implications: The target compound’s simpler structure suggests utility as a versatile intermediate, whereas the hexafluoropropanol derivative’s complexity indicates optimization for specific receptor binding (e.g., kinase ATP pockets). Fluorine placement (2- vs. 5-) on pyridine modulates electron-withdrawing effects, influencing π-π stacking and acidity of adjacent protons, critical for catalytic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
